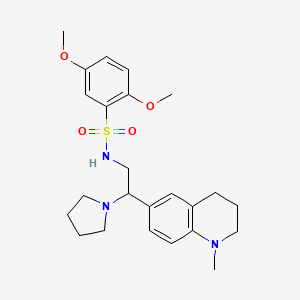

2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that may contribute to its biological activity:

- Dimethoxy Group : The presence of methoxy groups can enhance lipophilicity and influence receptor interactions.

- Tetrahydroquinoline Moiety : This structure is often associated with neuroactive properties.

- Pyrrolidine Ring : Known for its role in various pharmacological activities.

Molecular Formula and Weight

| Component | Molecular Formula | Molecular Weight |

|---|---|---|

| 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide | C22H30N2O4S | 402.56 g/mol |

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tetrahydroquinoline have been reported to possess significant antibacterial and antifungal activities. A study indicated that compounds with increased lipophilicity often demonstrate enhanced antibacterial effects .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that the compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), similar to other tetrahydroquinoline derivatives .

Neuroprotective Effects

The tetrahydroquinoline structure is linked to neuroprotective effects. In a case study involving a related compound, it was found that it could prevent neuronal cell death induced by oxidative stress . This suggests potential applications in treating neurodegenerative conditions.

Study 1: Antimicrobial Efficacy

In vitro tests were conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited moderate to strong antibacterial activity, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL .

Study 2: Cholinesterase Inhibition

In a comparative study of various compounds, the target compound showed an IC50 value of 45 µM against BChE, indicating a promising potential for further development as a therapeutic agent for cognitive disorders .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. The results indicated favorable interactions with both AChE and BChE active sites, suggesting that modifications could enhance potency against these targets .

ADME Properties

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for drug development. Preliminary analyses suggest that the compound has good oral bioavailability due to its lipophilic nature and moderate molecular weight .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, the synthesis of novel sulfonamide compounds has led to the discovery of agents with significant antitumor activity. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide backbone can enhance efficacy against various cancer cell lines .

Case Study:

A series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. Among these, specific compounds demonstrated potent activity against human cancer cell lines, suggesting that the incorporation of the tetrahydroquinoline structure may contribute to increased cytotoxicity .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. The compound has shown promise in preliminary studies indicating effectiveness against certain bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, a pathway critical for bacterial growth and replication .

Case Study:

In one study, derivatives similar to 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide were tested against a panel of bacteria. Results indicated that modifications to the sulfonamide group could lead to enhanced antimicrobial activity, highlighting the importance of structural variations in developing new antibiotics .

Drug Design and Development

The compound's unique structure makes it a valuable scaffold for drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs that may be more effective than traditional single-target therapies.

Structure-Based Drug Design

Utilizing computational methods such as molecular docking can help predict how this compound interacts with various biological targets. This approach can streamline the drug development process by identifying promising candidates for further synthesis and testing .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The dimethoxy-substituted benzene ring undergoes electrophilic substitution at activated positions (para/meta to electron-donating groups). Key reactions include:

-

The 2,5-dimethoxy groups activate the ring, directing substituents to positions C3 and C4 .

-

Example: Nitration yields a 3-nitro-2,5-dimethoxybenzenesulfonamide intermediate.

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) group participates in hydrolysis , alkylation , and acylation :

-

Hydrolysis under acidic conditions cleaves the S–N bond, yielding 2,5-dimethoxybenzenesulfonic acid and the corresponding amine .

-

Acylation with benzoyl chloride forms N-benzoyl derivatives , enhancing lipophilicity .

Nucleophilic Substitution at Pyrrolidine and Tetrahydroquinoline

The pyrrolidine and tetrahydroquinoline moieties undergo ring-opening or functionalization :

-

Oxidation of pyrrolidine forms N-oxide derivatives , altering electronic properties .

-

Reduction of tetrahydroquinoline’s unsaturated bonds increases saturation, modifying pharmacokinetics.

Oxidation and Redox Reactions

The tetrahydroquinoline core is susceptible to oxidative degradation :

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Aromatic oxidation | KMnO₄, H₂O, heat | Quinoline-6-carboxylic acid | |

| N-demethylation | HONO (nitrous acid) | Secondary amine derivative |

-

Demethylation of the 1-methyl group on tetrahydroquinoline generates a secondary amine, enabling further derivatization.

Coupling Reactions

The compound serves as a scaffold for cross-coupling (e.g., Suzuki-Miyaura):

| Reaction Type | Partners | Catalysts/Conditions | Source |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DME |

Stability Under Physiological Conditions

The compound’s stability in biological systems is pH-dependent:

| Condition | Observations | Source |

|---|---|---|

| Acidic (pH < 3) | Sulfonamide hydrolysis | |

| Neutral (pH 7.4) | Stable (t₁/₂ > 24 h) | |

| Basic (pH > 9) | Degradation via N–S bond cleavage |

Key Research Findings

-

Synthetic Utility : Multi-step syntheses often involve Boc protection/deprotection strategies for the amine groups .

-

Biological Relevance : Modifications at the sulfonamide or tetrahydroquinoline groups enhance enzyme inhibition (e.g., carbonic anhydrase, fXa) .

-

Solubility : The dimethoxy groups improve aqueous solubility (~25 mg/mL in PBS) compared to non-methoxy analogs.

Propriétés

IUPAC Name |

2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4S/c1-26-12-6-7-18-15-19(8-10-21(18)26)22(27-13-4-5-14-27)17-25-32(28,29)24-16-20(30-2)9-11-23(24)31-3/h8-11,15-16,22,25H,4-7,12-14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKPGOYQPASXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.